(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride
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Overview
Description
(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and ability to interact with various biological targets .
Preparation Methods
The synthesis of (S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride involves several steps. One common method includes the fluorination of pyrrolidine derivatives using selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or N-fluorobenzenesulfonimide (NFSI) . The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets by forming strong hydrogen bonds and electrostatic interactions . This leads to the modulation of biological pathways and the inhibition of disease-related processes .
Comparison with Similar Compounds
(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine hydrochloride is unique due to its specific fluorination pattern, which imparts distinct physicochemical properties compared to other pyrrolidine derivatives. Similar compounds include:
Pyrrolidine-2-one: A lactam derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with potential anticancer and anti-inflammatory properties.
Prolinol: A hydroxylated pyrrolidine derivative used in asymmetric synthesis.
These compounds share the pyrrolidine core but differ in their functional groups and biological activities, highlighting the versatility and importance of the pyrrolidine scaffold in drug discovery .
Properties
IUPAC Name |
(2S)-4,4-difluoro-2-(fluoromethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-2-4-1-5(7,8)3-9-4;/h4,9H,1-3H2;1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEBIGUTHLUDOJ-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)CF.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC1(F)F)CF.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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